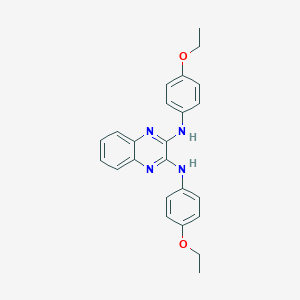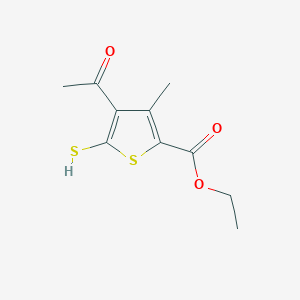![molecular formula C19H23NO4 B275826 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol, also known as BDP, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. BDP is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
作用机制
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol exerts its effects by selectively inhibiting PTP1B, a protein tyrosine phosphatase that negatively regulates insulin signaling and glucose metabolism. By inhibiting PTP1B, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol enhances insulin signaling and glucose uptake in cells, leading to improved glucose metabolism and insulin sensitivity. 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to have a number of biochemical and physiological effects, including:
- Improved insulin sensitivity and glucose metabolism
- Inhibition of cancer cell growth
- Reduction of body weight and improvement of metabolic parameters in animal models of obesity
- Activation of the AMPK pathway
- Reduction of inflammation and oxidative stress
实验室实验的优点和局限性
One of the advantages of using 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in lab experiments is its selectivity for PTP1B, which makes it a useful tool for studying the role of this protein in various cellular processes. Additionally, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
未来方向
There are several future directions for research on 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol, including:
- Further studies to elucidate the molecular mechanisms underlying its effects on glucose metabolism, cancer cell growth, and obesity
- Development of more efficient and cost-effective synthesis methods for 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol
- Investigation of the potential therapeutic applications of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in humans, including its efficacy and safety in clinical trials
- Exploration of the potential use of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol in combination with other drugs or therapies for the treatment of various diseases.
合成方法
The synthesis of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol involves a series of chemical reactions, starting with the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with 2-aminomethyl-1-propanol in the presence of a catalyst to form the intermediate compound. This is followed by the reaction of the intermediate with methyl iodide to yield the final product, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol.
科学研究应用
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been extensively studied in the scientific community for its potential applications in various fields, including diabetes, cancer, and obesity. Studies have shown that 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol can improve insulin sensitivity and glucose tolerance in animal models of diabetes, making it a potential therapeutic agent for the treatment of type 2 diabetes. 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol has been shown to reduce body weight and improve metabolic parameters in animal models of obesity, indicating its potential as an anti-obesity agent.
属性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C19H23NO4/c1-19(2,12-21)20-10-14-3-6-16(7-4-14)22-11-15-5-8-17-18(9-15)24-13-23-17/h3-9,20-21H,10-13H2,1-2H3 |
InChI 键 |
FXPLJBZESBCMKA-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC(C)(CO)NCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)


![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)

![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
![4-[({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275765.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)